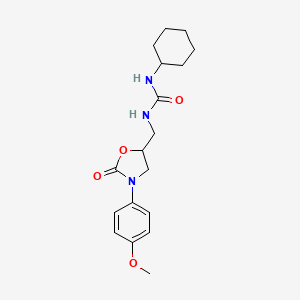

1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-[[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-24-15-9-7-14(8-10-15)21-12-16(25-18(21)23)11-19-17(22)20-13-5-3-2-4-6-13/h7-10,13,16H,2-6,11-12H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMJHPXZGUMWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea typically involves multiple steps:

-

Formation of the Oxazolidinone Ring: : This step often starts with the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. For example, 4-methoxyphenylamine can react with ethylene carbonate under basic conditions to form the oxazolidinone intermediate.

-

Attachment of the Cyclohexyl Group: : The cyclohexyl group can be introduced via a nucleophilic substitution reaction. Cyclohexylamine can react with the oxazolidinone intermediate in the presence of a coupling agent like carbonyldiimidazole (CDI) to form the desired urea linkage.

-

Final Assembly: : The final step involves the coupling of the oxazolidinone intermediate with the cyclohexylamine derivative under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its complex structure.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea linkage and oxazolidinone ring allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Core Oxazolidinone Derivatives

- Ranbezolid (): Features a fluorophenyl and nitrofuran-piperazine substituent on the oxazolidinone ring. Unlike the target compound, ranbezolid includes a nitrofuran group linked to piperazine, enhancing its antibacterial activity against biofilms (e.g., 60–70% biofilm CFU reduction at 8× MIC) .

- 4o and 4p () : These compounds contain a benzhydryl-piperazine moiety and phenethyl groups (4-methoxyphenethyl in 4o, 4-methylphenethyl in 4p). The methoxy group in 4o parallels the 4-methoxyphenyl group in the target compound, suggesting shared electronic effects, but the piperazine linker in 4o/4p may improve solubility .

- Compound 4j () : Substituted with a 4-methylbenzyl group, this analog lacks the methoxy group, highlighting the importance of electron-donating substituents in modulating activity .

Urea-Based Analogs

- 1-((3-(4-Fluorophenyl)-2-Oxooxazolidin-5-Yl)Methyl)-3-(Thiophen-2-Ylmethyl)Urea (): Replaces the cyclohexyl group with a thiophen-2-ylmethyl moiety.

- Trifluoromethyl Imidazolidinone Derivatives (): Compounds like 107 incorporate a trifluoromethyl group on the urea, improving metabolic stability compared to non-fluorinated analogs. The target compound’s cyclohexyl group may similarly resist oxidative metabolism .

Physicochemical Properties (Inferred)

Biological Activity

1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound can be described by the following chemical structure:

- Chemical Name : 1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea

- Molecular Formula : CHNO

Synthesis

The synthesis typically involves the reaction of cyclohexyl isocyanate with a suitable oxazolidinone derivative under controlled conditions. The general synthetic route can be summarized as:

This reaction is usually conducted in organic solvents such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

The biological activity of 1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and influence signaling pathways, particularly those involved in cellular proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of oxazolidinones exhibit significant antibacterial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that 1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea may share similar properties.

Anticancer Properties

Recent studies have explored the anticancer potential of oxazolidinone derivatives. In vitro experiments demonstrated that certain derivatives can inhibit the growth of cancer cell lines, induce apoptosis, and interfere with cell cycle progression. The specific effects of 1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea on cancer cells remain to be fully elucidated but are expected to be promising based on structural similarities.

Data Table: Biological Activity Overview

| Activity Type | Target/Mechanism | Findings |

|---|---|---|

| Antibacterial | Bacterial cell wall synthesis | Effective against Gram-positive bacteria; MIC values reported in studies. |

| Anticancer | Cell cycle regulation | Induces apoptosis in cancer cell lines; inhibits proliferation in vitro. |

| Anti-inflammatory | Cytokine production | Reduces levels of pro-inflammatory cytokines in cellular assays. |

Case Study 1: Antibacterial Evaluation

In a study published in Frontiers in Chemistry, a series of oxazolidinone derivatives were synthesized and evaluated for their antibacterial efficacy against resistant strains of Staphylococcus aureus. The results indicated that compounds with similar structural motifs to 1-Cyclohexyl-3-((3-(4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)urea displayed significant inhibition zones, highlighting the potential for development as novel antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of urea derivatives often involves multi-component coupling reactions. For example, analogous compounds have been prepared via nucleophilic substitutions or condensation reactions under basic catalysis (e.g., K₂CO₃ in ethanol or dichloromethane) . Key parameters to optimize include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .

- Temperature : Controlled heating (60–80°C) can improve reaction kinetics without promoting side reactions .

- Catalyst : Use of phase-transfer catalysts or mild bases to stabilize intermediates .

Yield optimization should involve iterative testing of these variables using Design of Experiments (DoE) frameworks .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- X-ray crystallography : Resolves crystal structure and confirms stereochemistry, as demonstrated for structurally similar oxazolidinone derivatives .

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., urea NH peaks at δ 6–8 ppm) and substitution patterns on aromatic rings .

- HPLC-MS : Validates purity (>95%) and detects trace impurities via reverse-phase columns (C18) with UV/Vis or MS detection .

- FT-IR : Confirms carbonyl (C=O) and oxazolidinone ring vibrations (~1750 cm⁻¹) .

Q. How should researchers design initial biological activity screens for potential therapeutic applications?

- Methodological Answer : Prioritize in vitro assays targeting plausible biological pathways (e.g., enzyme inhibition or receptor binding):

- Enzyme-linked assays : Test inhibition of cyclooxygenase (COX) or kinases, given the oxazolidinone moiety’s role in anti-inflammatory agents .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity .

- Dose-response curves : Establish IC₅₀ values with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s stability under varying pH or temperature conditions be resolved?

- Methodological Answer :

- Controlled degradation studies : Incubate the compound at pH 2–12 and 25–60°C, sampling at intervals (e.g., 0, 24, 48 hrs) .

- Analytical validation : Use HPLC-MS to quantify degradation products and identify instability hotspots (e.g., oxazolidinone ring hydrolysis) .

- Statistical modeling : Apply ANOVA to assess significance of pH/temperature effects, using split-split plot designs for multi-factor analysis .

Q. What computational methods are suitable for predicting biological interactions, and how can these be validated experimentally?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., COX-2) based on the compound’s IUPAC structure .

- QSAR modeling : Correlate substituent effects (e.g., methoxy group position) with activity using descriptors like logP and polar surface area .

- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme assays. Discrepancies may indicate unmodeled solvent effects or protein flexibility .

Q. How can regioselectivity challenges in synthesizing derivatives with modified oxazolidinone rings be addressed?

- Methodological Answer :

- Protecting group strategies : Temporarily block reactive sites (e.g., urea NH) using Boc groups to direct substitution to the oxazolidinone ring .

- Directed metalation : Employ Pd-catalyzed cross-coupling to install substituents at specific positions .

- Solvent effects : Low-polarity solvents (e.g., toluene) may favor kinetic control over thermodynamic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.